

Stability of 2-Morpholinopyrimidine-5-carbaldehyde under acidic and basic conditions

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Compound of Interest

Compound Name: 2-Morpholinopyrimidine-5-carbaldehyde

Cat. No.: B1274651

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Technical Support Center: 2-Morpholinopyrimidine-5-carbaldehyde

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of **2-Morpholinopyrimidine-5-carbaldehyde** under acidic and basic conditions. The information is based on general chemical principles of the constituent functional groups (pyrimidine, morpholine, and aromatic aldehyde) in the absence of specific experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of **2-Morpholinopyrimidine-5-carbaldehyde** at neutral pH?

A1: At neutral pH and under ambient conditions, **2-Morpholinopyrimidine-5-carbaldehyde** is expected to be relatively stable. The pyrimidine ring is generally stable, and the C5 position is less susceptible to nucleophilic attack compared to other positions on the ring.^[1] However, the aldehyde group can be susceptible to oxidation over time, especially in the presence of air (oxygen). For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the potential degradation pathways for **2-Morpholinopyrimidine-5-carbaldehyde** under acidic conditions?

A2: Under acidic conditions, the primary points of reactivity are the morpholine and aldehyde functionalities.

- Protonation: The nitrogen atom of the morpholine ring is basic and will be protonated in acidic solutions.^[2] This may increase the overall water solubility of the compound.
- Hydrolysis of Morpholine: While generally stable, under harsh acidic conditions (strong acids, high temperatures), the morpholine ring could potentially undergo hydrolysis, leading to ring-opening.^{[3][4][5]}
- Aldehyde Stability: The aldehyde group is generally stable under mild acidic conditions. However, strong acids could potentially catalyze hydration of the aldehyde, though this is typically a reversible process.^[6]

Q3: What degradation pathways are anticipated under basic conditions?

A3: Basic conditions present a different set of potential degradation pathways, primarily involving the aldehyde group.

- Cannizzaro Reaction: Since the aldehyde group in **2-Morpholinopyrimidine-5-carbaldehyde** lacks α -hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base.^{[7][8]} This is a disproportionation reaction that would yield two products: the corresponding primary alcohol ((2-morpholinopyrimidin-5-yl)methanol) and the carboxylic acid (2-morpholinopyrimidine-5-carboxylic acid).
- Oxidation: In the presence of air (oxygen), the aldehyde group can be oxidized to the corresponding carboxylic acid (2-morpholinopyrimidine-5-carboxylic acid), and this process can be accelerated under basic conditions.

Q4: Are there any recommended storage conditions to ensure the stability of **2-Morpholinopyrimidine-5-carbaldehyde** solutions?

A4: To ensure the stability of solutions, it is recommended to:

- Use buffered solutions to maintain a neutral pH if possible.
- Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation reactions.
- Protect solutions from light to prevent photochemical reactions.
- Prepare fresh solutions for experiments whenever possible.

Troubleshooting Guides

Issue 1: Appearance of an unexpected peak with a shorter retention time in HPLC analysis after incubation in a basic solution.

- Possible Cause: This could be the formation of the more polar 2-morpholinopyrimidine-5-carboxylic acid due to oxidation of the aldehyde.
- Troubleshooting Steps:
 - Co-injection: Synthesize or obtain a standard of 2-morpholinopyrimidine-5-carboxylic acid and perform a co-injection with your degraded sample. If the new peak's retention time matches and the peak area increases, this confirms its identity.
 - LC-MS Analysis: Analyze the degraded sample by LC-MS to determine the mass of the new peak. The mass should correspond to that of the carboxylic acid.

Issue 2: Appearance of two new peaks in HPLC after treatment with a strong base.

- Possible Cause: This is indicative of a Cannizzaro reaction. The two new peaks would correspond to (2-morpholinopyrimidin-5-yl)methanol and 2-morpholinopyrimidine-5-carboxylic acid.
- Troubleshooting Steps:
 - LC-MS Analysis: Use LC-MS to determine the masses of the two new peaks. The masses should match the expected alcohol and carboxylic acid products.

- NMR Spectroscopy: If the degradation products can be isolated, ^1H NMR spectroscopy can confirm the disappearance of the aldehyde proton signal and the appearance of a new signal for the alcohol's methylene protons or the disappearance of the aldehyde proton for the carboxylic acid.

Issue 3: Gradual decrease in the main peak area over time when stored in solution, even at neutral pH.

- Possible Cause: This is likely due to slow oxidation of the aldehyde to the carboxylic acid, especially if the solution is not deoxygenated.
- Troubleshooting Steps:
 - Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., by sparging the solvent with nitrogen or argon before use) to minimize contact with oxygen.
 - Antioxidants: Consider the addition of a small amount of an antioxidant, if it does not interfere with your experiment.
 - Fresh Preparation: The most reliable solution is to prepare the solution fresh before each experiment.

Data Presentation

The following table presents hypothetical data from a forced degradation study on **2-Morpholinopyrimidine-5-carbaldehyde** to illustrate potential stability outcomes.

Condition	Time (hours)	2-Morpholinopyrimidine-5-carbaldehyde (%)	Degradant 1 (%) (Carboxylic Acid)	Degradant 2 (%) (Alcohol)
0.1 M HCl (60 °C)	24	95.2	4.8	-
0.1 M NaOH (60 °C)	24	45.1	28.3	26.6
3% H ₂ O ₂ (RT)	24	88.5	11.5	-

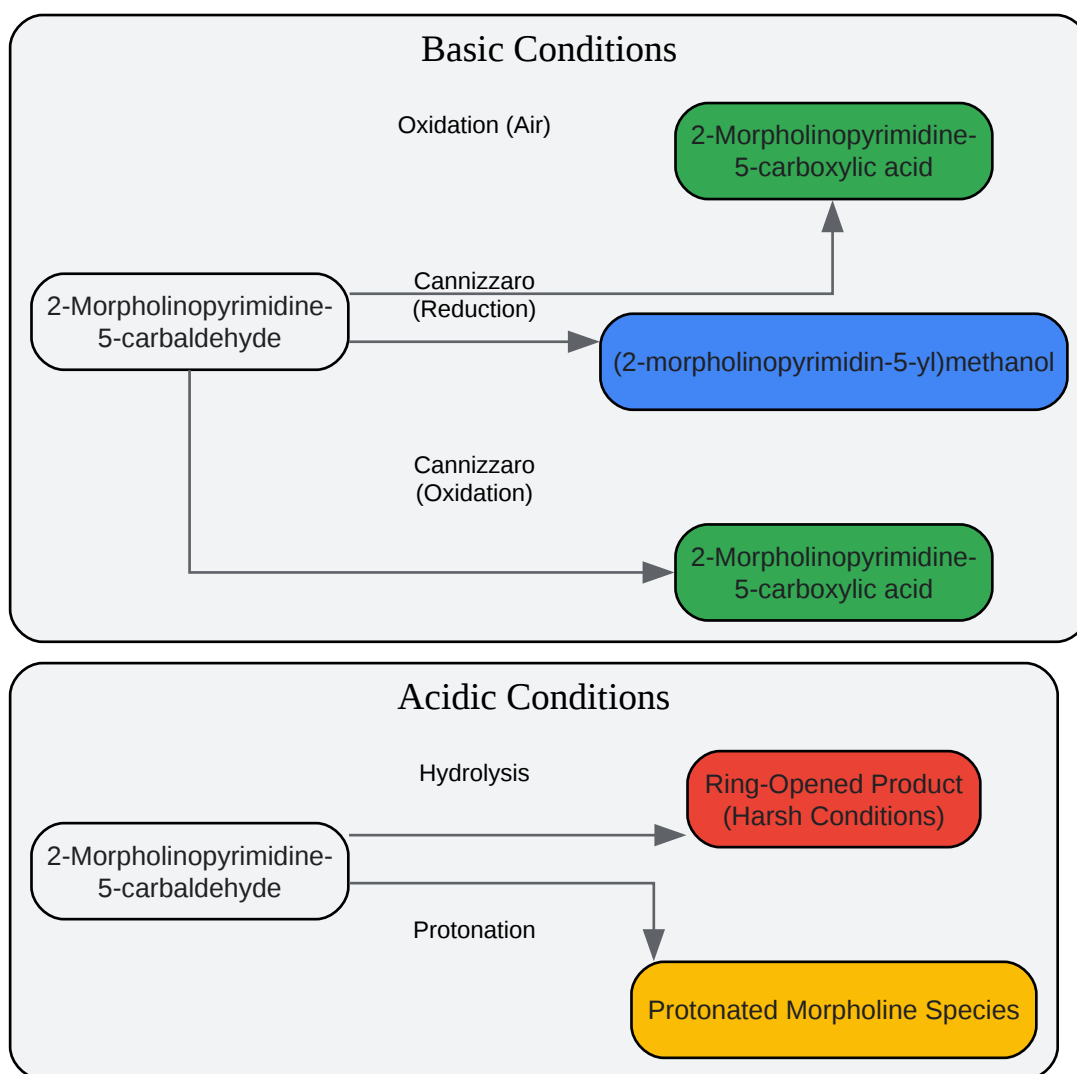
Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Morpholinopyrimidine-5-carbaldehyde

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of **2-Morpholinopyrimidine-5-carbaldehyde** in a suitable organic solvent (e.g., acetonitrile or methanol).
- Acid Hydrolysis:
 - Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
 - Incubate at 60 °C.
 - Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
 - Neutralize with an equivalent amount of 0.1 M NaOH.
 - Dilute with mobile phase for HPLC analysis.
- Base Hydrolysis:
 - Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
 - Incubate at 60 °C.

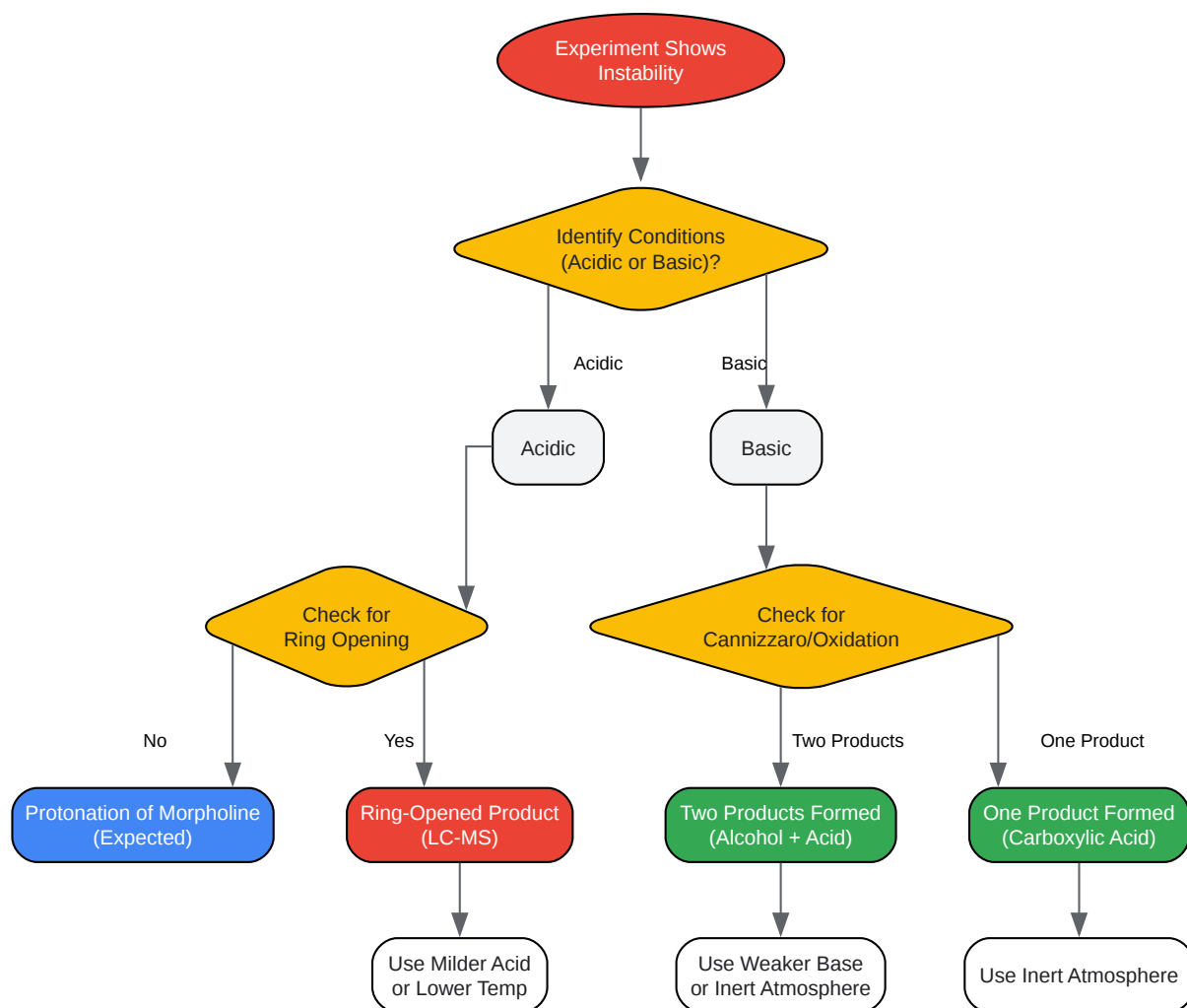
- Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
- Neutralize with an equivalent amount of 0.1 M HCl.
- Dilute with mobile phase for HPLC analysis.
- Oxidative Degradation:
 - Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
 - Keep at room temperature.
 - Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
 - Dilute with mobile phase for HPLC analysis.
- HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Mandatory Visualization



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Caption: Predicted degradation pathways under acidic and basic conditions.



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Caption: Troubleshooting workflow for stability issues.

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